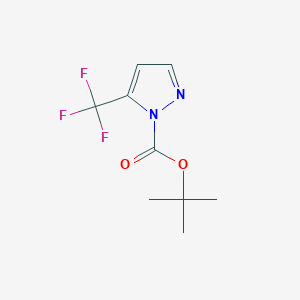

tert-Butyl 5-(trifluoromethyl)pyrazole-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 5-(trifluoromethyl)pyrazole-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N2O2/c1-8(2,3)16-7(15)14-6(4-5-13-14)9(10,11)12/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIVMEEXNKLKLFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(=CC=N1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-(trifluoromethyl)pyrazole-1-carboxylate typically involves the reaction of 5-(trifluoromethyl)pyrazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5-(trifluoromethyl)pyrazole-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The pyrazole ring can be oxidized or reduced under specific conditions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products:

Substitution: Products depend on the nucleophile used.

Oxidation: Oxidized pyrazole derivatives.

Reduction: Reduced pyrazole derivatives.

Hydrolysis: 5-(trifluoromethyl)pyrazole-1-carboxylic acid.

Scientific Research Applications

Anticancer Properties

Pyrazole derivatives, including tert-butyl 5-(trifluoromethyl)pyrazole-1-carboxylate, have been investigated for their anticancer properties. Research indicates that compounds with trifluoromethyl groups can enhance biological activity due to increased lipophilicity and solubility, making them promising candidates for cancer therapeutics . Notably, some pyrazole derivatives have been shown to inhibit specific pathways involved in cancer cell proliferation.

Anti-inflammatory and Analgesic Effects

Several studies have reported the anti-inflammatory and analgesic activities of substituted pyrazoles. The presence of the trifluoromethyl group in the structure has been associated with improved efficacy in reducing inflammation and pain, similar to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

Other Pharmacological Activities

Beyond anticancer and anti-inflammatory effects, pyrazole derivatives exhibit a range of biological activities, including antibacterial, antifungal, anticonvulsant, antidepressant, and antipyretic properties . The structural modifications provided by tert-butyl and trifluoromethyl groups contribute significantly to these diverse activities.

Herbicides

The unique chemical properties of tert-butyl 5-(trifluoromethyl)pyrazole-1-carboxylate position it as a potential herbicide candidate. The fluoroalkyl substituents enhance the compound's ability to interact with biological targets in plants, leading to effective herbicidal activity . For example, similar pyrazole compounds have been developed into commercial herbicides that target specific weed species without harming crops.

Pesticides

In addition to herbicides, pyrazole derivatives are also explored as insecticides. The efficacy of these compounds against various pests makes them valuable in agricultural settings . The structural features of tert-butyl 5-(trifluoromethyl)pyrazole-1-carboxylate allow for selective action against target pests while minimizing impact on beneficial insects.

Synthesis Techniques

The synthesis of tert-butyl 5-(trifluoromethyl)pyrazole-1-carboxylate typically involves the condensation of hydrazines with 1,3-dicarbonyl compounds . Recent advancements have focused on regio-specific synthesis methods that enhance yield and purity while minimizing environmental impact.

| Synthesis Method | Yield (%) | Notes |

|---|---|---|

| Condensation with hydrazines | Up to 85% | Environmentally friendly conditions used |

| Hydrolysis of esters | High yields | Effective for obtaining carboxylic acid derivatives |

Case Studies

Several case studies highlight the successful application of pyrazole derivatives in drug development:

- Bixafen : A crop protection agent derived from pyrazole structures has shown significant effectiveness in controlling fungal diseases in crops.

- SR-144528 : A non-fluorinated pyrazole carboxamide that acts as a MAPK inhibitor, demonstrating the versatility of pyrazole derivatives in therapeutic contexts .

Mechanism of Action

The mechanism of action of tert-Butyl 5-(trifluoromethyl)pyrazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrazole ring can form hydrogen bonds and π-π interactions with target proteins, modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

tert-Butyl 5-(trifluoromethyl)pyrazole-1-carboxylate shares functional groups with other pyrazole derivatives and tert-butyl-protected compounds. Key comparisons include:

Physicochemical and Spectroscopic Differences

- Trifluoromethyl vs. Non-Fluorinated Groups: The CF$ _3 $ group in the target compound reduces basicity and increases resistance to oxidative metabolism compared to methyl or hydrogen substituents. This is evident in MS fragmentation patterns, where CF$ _3 $-containing ions are more stable .

- tert-Butyl Carboxylate vs. Benzotriazole-Carbonyl : Compound 26’s benzotriazole moiety introduces aromaticity and hydrogen-bonding capacity, whereas the pyrazole core in the target compound offers planar rigidity.

Biological Activity

Tert-Butyl 5-(trifluoromethyl)pyrazole-1-carboxylate is a synthetic organic compound notable for its unique structural features, including the trifluoromethyl group and a pyrazole ring. These characteristics enhance its lipophilicity and biological activity, making it a subject of interest in pharmaceutical and agrochemical research. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

- Molecular Formula : CHFNO

- Molecular Weight : 304.19 g/mol

The presence of the trifluoromethyl group significantly influences the compound's properties, enhancing its metabolic stability and binding affinity to biological targets.

The mechanism of action for tert-butyl 5-(trifluoromethyl)pyrazole-1-carboxylate involves interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group increases lipophilicity, facilitating penetration through biological membranes. The pyrazole ring can form hydrogen bonds and π-π interactions with target proteins, modulating their activity.

Enzyme Inhibition

Research indicates that this compound can act as an enzyme inhibitor. For instance, it has been utilized in studies to explore its effects on various biological macromolecules, particularly in the context of drug design.

Receptor Binding

Tert-butyl 5-(trifluoromethyl)pyrazole-1-carboxylate has shown potential in binding to cannabinoid receptors, which are pivotal in various physiological processes. Its structural features allow for significant interactions with these receptors, potentially leading to therapeutic applications in pain management and anti-inflammatory treatments .

Study on Trypanocidal Activity

In a study assessing the efficacy of pyrazole derivatives against Trypanosoma cruzi, the compound exhibited low toxicity while maintaining significant biological activity. The results indicated that modifications to the pyrazole structure could drastically influence biological outcomes. For example, certain derivatives showed IC values lower than 100 µM against trypomastigote forms of T. cruzi, highlighting the potential for developing effective treatments against Chagas disease .

Synthesis and Characterization

A series of experiments focused on synthesizing novel pyrazole derivatives demonstrated that tert-butyl 5-(trifluoromethyl)pyrazole-1-carboxylate could serve as an intermediate for creating compounds with enhanced biological properties. These derivatives were characterized using NMR spectroscopy, revealing insights into their structural dynamics and interactions in solution .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Amino-5-tert-butylpyrazole | Lacks trifluoromethyl group | Moderate enzyme inhibition |

| tert-Butyl 5-(trifluoromethyl)pyrazole-1-carboxylate | Trifluoromethyl and tert-butyl ester | High receptor binding affinity |

| 5-(trifluoromethyl)pyrazole-1-carboxylic acid | Trifluoromethyl group only | Lower metabolic stability |

The inclusion of both trifluoromethyl and tert-butyl groups in tert-butyl 5-(trifluoromethyl)pyrazole-1-carboxylate significantly enhances its stability and lipophilicity compared to other similar compounds .

Q & A

Basic Research Question

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Inspect gloves for integrity before use .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid drainage contamination .

- First Aid : For skin contact, wash immediately with water for 15 minutes; consult a physician and provide the SDS .

How can researchers resolve contradictions between experimental spectral data (NMR/IR) and computational predictions for this compound?

Advanced Research Question

Discrepancies often arise from solvent effects, conformational flexibility, or incomplete DFT calculations. Methodological solutions include:

- Solvent Correction : Use explicit solvent models (e.g., IEFPCM for DMSO) in DFT calculations to better match experimental NMR shifts .

- Dynamic Effects : Perform molecular dynamics simulations to account for rotational barriers affecting NMR peak splitting.

- Experimental Validation : Cross-check with high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) to confirm assignments .

What strategies optimize regioselectivity in derivatizing the pyrazole ring of this compound for targeted biological studies?

Advanced Research Question

Regioselectivity is controlled by electronic and steric factors:

- Electron-Directing Groups : The trifluoromethyl group at position 5 deactivates the ring, directing electrophiles to the less hindered position 4.

- Catalytic Approaches : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at position 3, leveraging the tert-butyl carbamate as a transient protecting group .

- Theoretical Modeling : Apply Fukui function analysis to predict reactive sites prior to synthesis .

How does X-ray crystallography confirm the structural integrity of tert-butyl 5-(trifluoromethyl)pyrazole-1-carboxylate derivatives?

Advanced Research Question

Single-crystal X-ray diffraction provides unambiguous confirmation of:

- Bond Angles/Lengths : Compare with DFT-optimized geometries (e.g., C–N bond lengths ~1.34 Å in pyrazole rings) .

- Packing Interactions : Analyze hydrogen-bonding networks (e.g., C=O···H–N) to assess stability and polymorphism risks.

- Data Collection : Use low-temperature (100 K) settings to minimize thermal motion artifacts, as seen in related tert-butyl pyrazole carboxylate structures .

Which purification techniques are most effective for isolating tert-butyl 5-(trifluoromethyl)pyrazole-1-carboxylate from complex reaction mixtures?

Basic Research Question

- Chromatography : Use flash silica gel chromatography with gradient elution (hexane/EtOAc 4:1 to 2:1) to separate polar byproducts .

- Recrystallization : Optimize solvent pairs (e.g., EtOH/H₂O) for high recovery of crystalline product.

- Analytical Monitoring : Employ TLC (Rf ~0.3 in 3:1 hexane/EtOAc) and HPLC (C18 column, acetonitrile/water) to track purity .

How can reaction mechanisms involving this compound be elucidated using isotopic labeling or kinetic studies?

Advanced Research Question

- Isotopic Labeling : Introduce ¹³C or ¹⁵N isotopes at the pyrazole ring to track bond cleavage/formation via NMR or mass spectrometry .

- Kinetic Profiling : Conduct time-resolved IR spectroscopy to monitor intermediate species (e.g., enolates) during trifluoromethylation.

- Computational Mapping : Compare potential energy surfaces (B3LYP/6-31G*) for proposed mechanisms to identify rate-determining steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.